N-Phenylbenzenesulfonamide
Overview
Description
N-Phenylbenzenesulfonamide is an organic compound with the molecular formula C12H11NO2S. It is also known by other names such as benzenesulfonanilide and benzenesulfoanilide . This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, making it a member of the sulfonamide family. Sulfonamides are known for their diverse applications in various fields, including medicine, agriculture, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenylbenzenesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of benzenesulfonyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Phenylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the phenyl ring is substituted by different electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nitration and Halogenation: This compound can undergo nitration and halogenation reactions to form derivatives such as N-(4-halo-2-nitrophenyl)benzenesulfonamide.
Common Reagents and Conditions
Nitration: Reagents such as copper(II) nitrate, iron(III) nitrate, and ammonium nitrate are commonly used for nitration reactions.
Halogenation: Halogenation can be achieved using halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of other complex molecules .
Scientific Research Applications
N-Phenylbenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Phenylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, some derivatives act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. By inhibiting this enzyme, the compound can exert effects such as reducing intraocular pressure in glaucoma or inhibiting the growth of cancer cells . The pathways involved in these actions include the disruption of normal enzyme function and interference with cellular metabolic processes .
Comparison with Similar Compounds
N-Phenylbenzenesulfonamide can be compared with other sulfonamide compounds such as:
Benzenesulfonamide: Lacks the phenyl group attached to the nitrogen atom, making it less complex.
N-Methylbenzenesulfonamide: Contains a methyl group instead of a phenyl group, leading to different chemical properties and reactivity.
Sulfanilamide: A well-known antibiotic with a similar sulfonamide structure but different biological activity.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
N-phenylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-16(15,12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUGWFWQVYXATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168371 | |
Record name | Benzenesulfonanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1678-25-7 | |
Record name | N-Phenylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1678-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenylbenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.303 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Benzenesulfonanilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8ZF9FCZ3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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